Methyl 2-(2-phenylacetamido)but-2-enoate
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Overview
Description
Methyl 2-(2-phenylacetamido)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-phenylacetamido)but-2-enoate typically involves the condensation of a β-ketoester with an amide. One common method involves the use of diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction conditions are generally mild, making this method cost-effective and easy to handle.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enaminone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs, possibly using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-phenylacetamido)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the enone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohols.
Substitution: Substituted enaminones.
Scientific Research Applications
Methyl 2-(2-phenylacetamido)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 2-(2-phenylacetamido)but-2-enoate involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(2-phenylacetamido)hex-5-enoate: Similar structure but with a longer carbon chain.
Methyl 2-(2-phenylacetamido)benzoate: Contains a benzene ring instead of an enone group.
Uniqueness
Methyl 2-(2-phenylacetamido)but-2-enoate is unique due to its specific enone structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60027-54-5 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]but-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-11(13(16)17-2)14-12(15)9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,15) |
InChI Key |
GLWJRORBXPIYON-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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